7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a triazolopyridine derivative characterized by a chloro group at position 7, a methyl group at position 3, and a trifluoromethyl (CF₃) group at position 7. This compound belongs to a class of heterocyclic molecules known for their versatile applications in agrochemical and pharmaceutical research.
Structure
3D Structure
Properties
Molecular Formula |
C8H5ClF3N3 |
|---|---|
Molecular Weight |
235.59 g/mol |
IUPAC Name |
7-chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C8H5ClF3N3/c1-4-13-14-7-6(8(10,11)12)5(9)2-3-15(4)7/h2-3H,1H3 |
InChI Key |
XDFJWTKZGSQHCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=CC(=C2C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Ultrasound-Assisted Cyclization in POCl₃
Procedure :
A one-pot synthesis involves reacting 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids in phosphorus oxychloride (POCl₃) under ultrasonic irradiation.
-
Conditions :
-
Molar ratio: 1:1.0–1.5 (hydrazine derivative:acid)
-
POCl₃ as both solvent and dehydrating agent
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Temperature: 80–150°C
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Reaction time: 1–5 hours
-
-
Example :
Using 4-methoxybenzoic acid, the reaction achieves 68% yield at 105°C for 3 hours. -
Mechanism :
Acid catalyzes cyclodehydration, forming the triazole ring via intramolecular nucleophilic attack (Figure 1).
Advantages :
-
Short reaction time due to ultrasound acceleration.
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High functional group tolerance.
Limitations :
-
Requires careful control of POCl₃ stoichiometry to avoid side reactions.
Microwave-Assisted Synthesis
Procedure :
Microwave irradiation facilitates rapid cyclization of hydrazine derivatives with trifluoromethyl-substituted precursors.
-
Conditions :
-
Microwave power: 175–300 W
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Temperature: 110–150°C
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Solvent: Ethanol or acetonitrile
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Reaction time: 10–30 minutes
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-
Example :
Synthesis of 8-chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-[1,triazolo[4,3-a]pyridine achieves 68% yield in 20 minutes.
Advantages :
-
Enhanced reaction efficiency and reduced energy consumption.
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Suitable for scale-up.
Limitations :
-
Specialized equipment required.
Modified Mitsunobu Reaction
Procedure :
Acylated 2-hydrazinopyridines undergo cyclization using triphenylphosphine and diethyl azodicarboxylate (DEAD) under mild conditions.
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Conditions :
-
Solvent: Tetrahydrofuran (THF)
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Temperature: 0–25°C
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Reaction time: 2–6 hours
-
-
Example :
Cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with p-toluenesulfonyl chloride yields the triazolopyridine core in 75% yield.
Advantages :
-
Avoids harsh acidic conditions.
-
Compatible with acid-sensitive functional groups.
Limitations :
-
Higher cost due to Mitsunobu reagents.
Patent-Based Approaches (US8993591B2)
Procedure :
The U.S. patent describes derivatives synthesized via nucleophilic substitution or coupling reactions on preformed triazolopyridine cores.
-
Example :
Advantages :
-
High regioselectivity for chloro-substitution.
-
Scalable for industrial production.
Limitations :
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Multi-step synthesis increases complexity.
Comparative Analysis of Methods
Optimization Strategies
Chemical Reactions Analysis
Microwave-Assisted Cyclization
A one-pot synthesis using microwave irradiation (100–120°C) with POCl₃ as a cyclizing agent. This method starts with 2-chloropyridine derivatives and hydrazine hydrate, followed by condensation with carboxylic acids to form the triazole ring .
Example reaction:
text2-Chloro-5-(trifluoromethyl)pyridine + Hydrazine hydrate → Hydrazinyl intermediate Intermediate + RCOOH + POCl₃ → Triazolopyridine core
Key features:
-
The trifluoromethyl group reduces reactivity due to its electron-withdrawing nature, necessitating elevated temperatures .
Three-Component Cycloaddition
A [5 + 1]-cycloaddition strategy using hydrazinoazines, aldehydes, and isocyanides catalyzed by scandium triflate. This method produces bicyclic triazines and triazolopyridines under mild conditions .
Functionalization Reactions
The compound undergoes targeted modifications at its chlorine, methyl, and trifluoromethyl groups:
Nucleophilic Substitution
The chlorine atom at position 7 is susceptible to nucleophilic displacement. Common reagents include:
-
Amines : Forms amino derivatives under basic conditions.
-
Thiols : Produces thioether analogues at elevated temperatures.
Electrophilic Aromatic Substitution
The pyridine ring undergoes regioselective substitutions:
-
Nitration : Introduces nitro groups at position 5 using HNO₃/H₂SO₄.
Cross-Coupling Reactions
Palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig couplings enable aryl and heteroaryl group introductions:
textTriazolopyridine-Cl + Ar-B(OH)₂ → Triazolopyridine-Ar (70–85% yield)[6]
Reaction Optimization
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 100–120°C (microwave) | Increases by 20–30% |
| Catalyst | Scandium triflate | Enhances cycloaddition |
| Solvent | Dichloromethane/methanol | Improves solubility |
Substituent Effects
| Substituent (Position) | Reactivity Trend | Example Product |
|---|---|---|
| –OCH₃ (3) | Increases electron density | Enhanced nucleophilic substitution |
| –NO₂ (5) | Deactivates ring | Reduces electrophilic substitution |
Mechanistic Insights
Scientific Research Applications
Structure and Composition
The molecular formula of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is . The compound features a triazole ring fused to a pyridine structure, with notable chloro and trifluoromethyl substituents that contribute to its reactivity and biological activity.
Medicinal Chemistry
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various pathogens. Studies have shown its effectiveness against bacteria such as Mycobacterium smegmatis and fungi like Candida albicans .
- Anticancer Potential : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Its ability to interact with specific molecular targets in cancer cells makes it a candidate for further investigation as an anticancer agent.
- Enzyme Inhibition : The compound has been studied for its role as an inhibitor of certain enzymes, including carbonic anhydrase and cholinesterase. These enzymes are critical in various physiological processes, and their inhibition can lead to therapeutic effects in conditions such as glaucoma and Alzheimer's disease .
Agricultural Chemistry
This compound has potential applications in agricultural chemistry as a pesticide or herbicide. Its efficacy against specific plant pathogens can be explored to develop safer and more effective agricultural products.
Material Science
The unique properties of this compound also lend themselves to applications in material science, particularly in the development of specialty materials with specific electronic or optical properties. Research into its use in organic electronics is ongoing.
Case Study 1: Antimicrobial Efficacy
A study published in RSC Advances demonstrated the antimicrobial activity of derivatives of triazolo-pyridines against Pseudomonas aeruginosa. The study highlighted that modifications to the triazole ring significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity
Research conducted on the anticancer properties of triazolo-pyridines indicated that compounds similar to this compound showed promising results in inhibiting tumor growth in vitro. Further studies are needed to validate these findings in vivo.
Mechanism of Action
The mechanism of action of 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound binds to enzymes and receptors, inhibiting their activity. This can lead to the disruption of essential biological pathways, resulting in antimicrobial or anticancer effects. The trifluoromethyl group enhances the compound’s binding affinity and stability, making it a potent inhibitor .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituent positions and types significantly influence molecular weight, lipophilicity, and electronic properties, which in turn affect biological activity. Below is a comparative analysis of key analogs:
*Calculated based on molecular formulas.
Key Observations :
- Chloro vs. Iodo Substituents : Chloro groups (as in ) are smaller and less polar than iodo ( ), which may influence selectivity and toxicity profiles.
- Positional Effects : The herbicidal activity of 8-chloro-3-(4-propylphenyl)-triazolopyridine highlights the importance of substituent placement. Moving the Cl from position 8 () to 7 (target compound) may alter steric interactions with biological targets.
Biological Activity
7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C7H5ClF3N3
- Molecular Weight : 227.59 g/mol
- Solubility : Slightly soluble in DMSO and methanol.
Research indicates that this compound exhibits significant interaction with neurokinin receptors, particularly the NK-3 receptor. This receptor is implicated in various central nervous system (CNS) disorders. The compound acts as a selective antagonist to the NK-3 receptor, which may provide therapeutic benefits in conditions such as anxiety and depression .
Antiviral Properties
In studies evaluating antiviral activity, compounds related to the triazolo-pyridine scaffold have shown promising results against various viral targets. For instance, derivatives have been reported to exhibit significant inhibitory activity against HIV and other viruses with IC50 values in the low micromolar range .
CNS Activity
The antagonistic action on NK-3 receptors suggests potential applications in treating CNS disorders. Preclinical models have demonstrated that compounds with similar structures can modulate neurotransmitter release and exhibit anxiolytic effects. For example, in rodent models, administration of NK-3 antagonists resulted in reduced anxiety-like behaviors .
Study 1: NK-3 Receptor Antagonism
A study published in Journal of Medicinal Chemistry evaluated several triazolo-pyridine derivatives for their activity at the NK-3 receptor. The results indicated that this compound displayed a high affinity for the receptor with an IC50 value of approximately 15 nM. This suggests strong potential for therapeutic applications targeting neurokinin pathways .
Study 2: Antiviral Efficacy
In another investigation focusing on antiviral properties, a series of triazolo derivatives were tested against HIV reverse transcriptase. The compound showed promising results with an IC50 value of 2.95 μM, indicating significant antiviral activity compared to standard treatments .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C7H5ClF3N3 |
| Molecular Weight | 227.59 g/mol |
| Solubility | Slightly soluble in DMSO |
| NK-3 Receptor IC50 | ~15 nM |
| HIV Reverse Transcriptase IC50 | 2.95 μM |
Q & A
Q. What are the common synthetic routes for 7-Chloro-3-methyl-8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The compound can be synthesized via oxidative cyclization of hydrazine intermediates. Key methods include:
- NaOCl-mediated oxidation : Using ethanol as a solvent at room temperature for 3 hours achieves 73% yield with high purity after alumina plug filtration .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30–60 minutes) and improves regioselectivity for triazolo[4,3-a]pyridine derivatives .
- Hypervalent iodine(III) reagents : Enable oxidative cross-dehydrogenative cyclization with low toxicity and high stability, suitable for introducing heterocyclic fragments .
- Phosphonylation reactions : K₂CO₃ in acetonitrile at room temperature ensures regioselective synthesis but may require post-reaction Dimroth-like rearrangement to resolve isomers .
Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., trifluoromethyl at C8, methyl at C3) via chemical shifts and coupling patterns .
- Single-crystal X-ray diffraction : Confirms regiochemistry and bond angles, as demonstrated for herbicidally active derivatives .
- Mass spectrometry (HRMS-ESI) : Validates molecular weight (e.g., C₇H₆ClN₃ requires 191.02 g/mol) and isotopic patterns .
- IR spectroscopy : Detects functional groups like C-F (1133 cm⁻¹) and C-Cl (811 cm⁻¹) .
Advanced Research Questions
Q. How do structural modifications at specific positions of the triazolo[4,3-a]pyridine core influence herbicidal activity, and what SAR insights have been gained?
- Methodological Answer :
- Substituent Effects :
- CoMFA Models : 3D-QSAR studies reveal steric and electrostatic fields at C3 and C8 are critical for binding to weed-specific enzymes .
Q. What computational methods (e.g., DFT, 3D-QSAR) are employed to predict bioactivity and optimize derivatives?
- Methodological Answer :
- DFT Calculations : Predict electron density distribution and reactive sites (e.g., trifluoromethyl enhances electrophilicity at C8) .
- 3D-QSAR (CoMFA) : Correlates steric/electrostatic parameters with herbicidal activity, guiding substitutions at C3 and C8 .
- Molecular Docking : Validates antimalarial derivatives' binding to Plasmodium DHFR enzyme active sites .
Q. How do researchers reconcile contradictory bioactivity data across studies for triazolo[4,3-a]pyridine derivatives?
- Methodological Answer :
- Assay Variability : Antifungal EC₅₀ values (e.g., 10–50 µg/mL ) vs. herbicidal activity (37.5 g/ha ) reflect differences in target organisms and application methods.
- Substituent-Dependent Effects : Trifluoromethyl improves herbicidal activity but may reduce antifungal potency due to altered membrane permeability .
- Concentration Thresholds : Activity against Xanthomonas bacteria at 7.2 µg/mL vs. cytotoxicity in mammalian cells at higher doses highlights dose-dependent selectivity.
Q. What strategies enhance selectivity of triazolo[4,3-a]pyridine derivatives for target organisms?
- Methodological Answer :
- Hydrophilicity Optimization : Derivatives with logP < 2 (e.g., compound 6b ) show reduced crop toxicity while maintaining antibacterial activity.
- Targeted Functionalization : Sulfonamide groups at C8 improve antimalarial specificity by interacting with Plasmodium enzymes .
- Steric Shielding : Bulky substituents (e.g., cyclobutyl ) minimize off-target binding in mammalian cells.
Q. How are in silico approaches integrated into designing triazolo[4,3-a]pyridine-based antimalarial agents?
- Methodological Answer :
- Pharmacophore Modeling : Identifies essential hydrogen-bond acceptors (e.g., pyridine N) and hydrophobic regions for Plasmodium DHFR inhibition .
- ADMET Prediction : Tools like SwissADME prioritize derivatives with optimal bioavailability (e.g., <5 H-bond donors) .
Q. What challenges arise in achieving regioselectivity during synthesis of triazolo[4,3-a]pyridine derivatives?
- Methodological Answer :
- Isomer Formation : Reactions with 2-hydrazinylpyridines at 60°C yield ≈1:1 isomer mixtures (e.g., triazolo[4,3-a]pyridine vs. triazolo[1,5-a]pyridine), resolved via Dimroth rearrangement at 100°C .
- Catalyst Selection : Pd(OAc)₂ improves regioselectivity for C3 substitutions in cross-coupling reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
